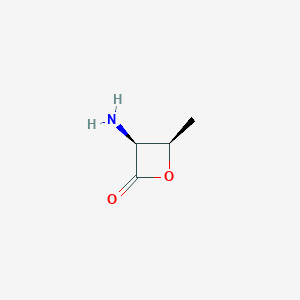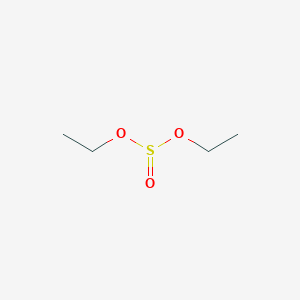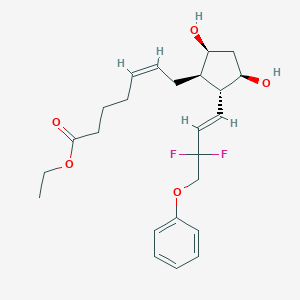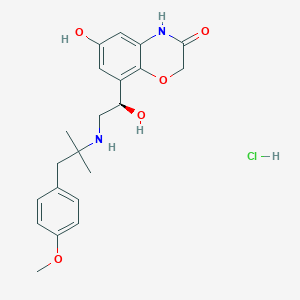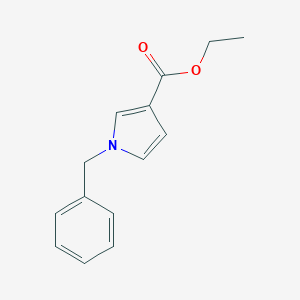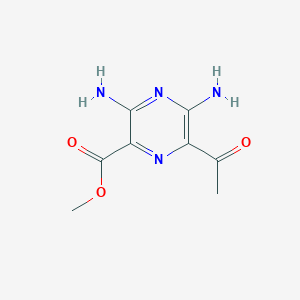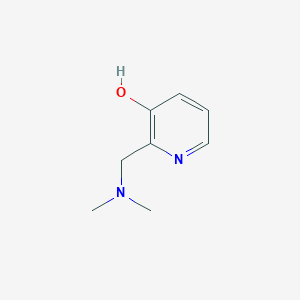
2-((二甲氨基)甲基)吡啶-3-醇
概述
描述
2-((Dimethylamino)methyl)pyridin-3-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine, featuring a dimethylamino group attached to the methyl group at the second position and a hydroxyl group at the third position of the pyridine ring. This compound is known for its diverse applications in scientific research and industry.
科学研究应用
2-((Dimethylamino)methyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)pyridin-3-ol can be achieved through various methods. One common approach involves the reaction of 3-hydroxypyridine with formaldehyde and dimethylamine. This reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
In industrial settings, the production of 2-((Dimethylamino)methyl)pyridin-3-ol often involves continuous flow synthesis. This method offers several advantages, including shorter reaction times, increased safety, and reduced waste. The process typically involves passing the starting materials through a column packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .
化学反应分析
Types of Reactions
2-((Dimethylamino)methyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine amines .
作用机制
The mechanism of action of 2-((Dimethylamino)methyl)pyridin-3-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-(Dimethylamino)methylpyridine: Lacks the hydroxyl group at the third position.
3-Hydroxypyridine: Lacks the dimethylamino group at the second position.
2-(Methylamino)methylpyridine: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
2-((Dimethylamino)methyl)pyridin-3-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and interaction with various molecular targets, making it valuable in diverse applications .
属性
IUPAC Name |
2-[(dimethylamino)methyl]pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-7-8(11)4-3-5-9-7/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMYETXZBQVFDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176066 | |
| Record name | 2-((Dimethylamino)methyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168-13-0 | |
| Record name | 2-[(Dimethylamino)methyl]-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2168-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Dimethylamino)methyl)pyridin-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002168130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2168-13-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-((Dimethylamino)methyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(dimethylamino)methyl]pyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-((DIMETHYLAMINO)METHYL)PYRIDIN-3-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W477SA7FDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical coordination modes of 2-(Dimethylaminomethyl)-3-hydroxypyridine with transition metals?
A1: 2-(Dimethylaminomethyl)-3-hydroxypyridine (dmamhp) typically acts as a bidentate ligand, coordinating to transition metals through both the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. This forms a stable five-membered chelate ring. [, ] For instance, in nickel(II) halide complexes, dmamhp coordinates in this manner, leading to the formation of dimeric structures. []
Q2: How do halides influence the structure of metal complexes with 2-(Dimethylaminomethyl)-3-hydroxypyridine?
A2: Studies on both copper(II) [, ] and nickel(II) [] complexes with dmamhp demonstrate that the choice of halide (Cl, Br, I) can significantly impact the resulting structure. For example, both chloride and bromide copper(II) complexes with dmamhp form dimeric structures. [, ] In the case of nickel(II), variations in halide ligands can lead to diverse structural skeletons and influence the electrochemical properties of the complexes. []
Q3: What role do intermolecular interactions play in the solid-state structures of 2-(Dimethylaminomethyl)-3-hydroxypyridine complexes?
A3: Intermolecular interactions, particularly hydrogen bonding, are crucial in dictating the packing arrangements and dimensionality of dmamhp complexes. For example, in a copper(II) complex with dmamhp and sulfate ligands, bifurcated hydrogen bonds and π-π interactions contribute to the formation of a double-chained structure. [] These interactions influence the overall solid-state architecture and potentially impact material properties.
Q4: Are there any reported spectroscopic data for 2-(Dimethylaminomethyl)-3-hydroxypyridine and its metal complexes?
A4: While the provided abstracts don't detail specific spectroscopic data for the free ligand, they mention the use of infrared (IR) spectroscopy for characterizing the metal complexes. [, ] IR spectroscopy helps identify characteristic vibrational modes associated with specific functional groups, confirming successful complex formation and providing insights into the coordination environment around the metal center.
Q5: What are the potential applications of 2-(Dimethylaminomethyl)-3-hydroxypyridine and its metal complexes?
A5: While the provided research primarily focuses on structural characterization, the unique coordination chemistry and potential for forming diverse architectures with dmamhp complexes suggest possible applications in various fields. These could include:
- Catalysis: Transition metal complexes are widely used as catalysts. The specific coordination environment provided by dmamhp could lead to unique reactivity and selectivity in various catalytic reactions. []
- Materials Science: The ability of dmamhp to form coordination polymers with intriguing structural motifs [] hints at potential applications in materials design, such as the development of porous materials or frameworks with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

